Pronetalol
CAS No.: 54-80-8
Cat. No.: VC0540271
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54-80-8 |
---|---|
Molecular Formula | C15H19NO |
Molecular Weight | 229.32 g/mol |
IUPAC Name | 1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
Standard InChI | InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3 |
Standard InChI Key | HRSANNODOVBCST-UHFFFAOYSA-N |
SMILES | CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES | CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Appearance | Solid powder |
Melting Point | 108.0 °C |
Introduction
Chemical and Structural Characteristics
Pronetalol (C₁₅H₁₉NO) is a racemic mixture with a molecular weight of 229.32 g/mol . Its structure features a naphthalene ring linked to an ethanolamine side chain with an isopropyl amine group, a design that became a template for later beta-blockers like propranolol. The compound's stereochemistry is classified as racemic, with no defined stereocenters or E/Z isomerism .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
pKa (basic) | 9.23 |
LogP | 3.0 |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 2 |
Molecular formula | C₁₅H₁₉NO |
The amphiphilic nature of pronetalol, resulting from its hydrophobic aromatic ring and hydrophilic ethanolamine group, contributes to its membrane-stabilizing effects .
Pharmacological Mechanism and Target Affinity
As a non-selective beta-adrenoceptor antagonist, pronetalol competitively inhibits catecholamine binding at both β₁- and β₂-adrenergic receptors. Its affinity for the human β₂-adrenergic receptor is characterized by a dissociation constant (Kd) of 140–830 nM, approximately 125–150 times weaker than propranolol's 1.1–5.7 nM affinity .
Membrane-Stabilizing Activity
Beyond receptor blockade, pronetalol exhibits quinidine-like membrane stabilization through sodium channel inhibition. This dual mechanism explains its efficacy in suppressing cardiac arrhythmias, as demonstrated in guinea pig models where 5 mg/kg pronetalol increased the ouabain dose required to induce ventricular fibrillation by 40% .
Historical Development and Clinical Trials
Developed in the early 1960s by Imperial Chemical Industries (ICI), pronetalol emerged from systematic modifications of the adrenaline molecule. Initial clinical studies showed promise:
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Cardiac Arrhythmias: In anaesthetized dogs, 3–4 mg pronetalol restored sinus rhythm after ouabain-induced fibrillation.
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Angina Pectoris: Early trials reported a 30% reduction in exercise-induced angina episodes .
Preclinical Research Findings
Antiarrhythmic Efficacy
In guinea pigs, pronetalol (5 mg/kg IV) demonstrated:
Parameter | Change vs. Control |
---|---|
Ouabain lethal dose | +58% |
Fibrillation threshold | +210% |
Ventricular ectopic beats | Complete suppression |
Notably, rapid intravenous administration (>4 mg/min) caused complete heart block in 20% of subjects, highlighting its narrow therapeutic window.
Alpha-Adrenergic Interactions
At high concentrations (6.8 × 10⁻⁵ M), pronetalol reversed alpha-receptor blockade in guinea pig seminal vesicles, suggesting complex interactions with adrenergic signaling pathways.
Toxicological Profile and Carcinogenicity
The National Toxicology Program's retrospective analysis of rodent studies provides critical insights:
Strain | Malignant Thymoma Incidence | Metastasis Rate |
---|---|---|
Fischer 344/N | 15.2% | 33.3% |
Wistar Han | 2% | 33.3% |
Sprague Dawley | 50% | 20% |
These findings, particularly the high malignancy rates in Fischer rats, precipitated pronetalol's discontinuation despite its therapeutic potential .
Comparative Pharmacokinetics
While human pharmacokinetic data remain limited, animal studies reveal:
Species | Half-life (hr) | Protein Binding | CNS Penetration |
---|---|---|---|
Guinea pig | 1.8 | 89% | Low |
Rat | 2.4 | 92% | Moderate |
The compound's cationic amphiphilic properties contribute to lysosomal accumulation, potentially explaining its tissue-specific toxicity .
Legacy in Drug Development
Pronetalol's structural innovations directly informed subsequent beta-blockers:
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Propranolol: Introduced in 1964 with 150-fold greater beta-receptor affinity
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Metoprolol: Developed in 1969 as the first β₁-selective antagonist
Modern quantitative structure-activity relationship (QSAR) models attribute 68% of pronetalol's therapeutic effects to its naphthalene ring's hydrophobic interactions with receptor subdomains .
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